
2,5-Dimethyl-8-((4-methylphenyl)amino)-9-oxo-9H-naphth(3,2,1-kl)acridinium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-9-OXO-9H-NAPHTH[3,2,1-KL]ACRIDINIUM METHYL SULFATE is a complex organic compound with the molecular formula C₃₀H₂₆N₂O₅S. It is known for its unique structure, which includes a naphthacridinium core, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-9-OXO-9H-NAPHTH[3,2,1-KL]ACRIDINIUM METHYL SULFATE typically involves multiple steps, starting with the preparation of the naphthacridinium core. This is followed by the introduction of the dimethyl and methylphenylamino groups. The final step involves the formation of the methyl sulfate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction conditions and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-9-OXO-9H-NAPHTH[3,2,1-KL]ACRIDINIUM METHYL SULFATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions can occur, particularly at the amino and methyl groups, resulting in a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of substituted naphthacridinium compounds .
Scientific Research Applications
2,5-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-9-OXO-9H-NAPHTH[3,2,1-KL]ACRIDINIUM METHYL SULFATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-9-OXO-9H-NAPHTH[3,2,1-KL]ACRIDINIUM METHYL SULFATE involves its interaction with specific molecular targets. It can bind to DNA, proteins, and other biomolecules, affecting their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,5-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-9-OXO-9H-NAPHTH[3,2,1-KL]ACRIDINIUM CHLORIDE
- 2,5-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-9-OXO-9H-NAPHTH[3,2,1-KL]ACRIDINIUM BROMIDE
Uniqueness
Compared to similar compounds, 2,5-DIMETHYL-8-[(4-METHYLPHENYL)AMINO]-9-OXO-9H-NAPHTH[3,2,1-KL]ACRIDINIUM METHYL SULFATE has unique properties due to the presence of the methyl sulfate group. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from its chloride and bromide counterparts .
Properties
CAS No. |
72906-37-7 |
|---|---|
Molecular Formula |
C30H26N2O5S |
Molecular Weight |
526.6 g/mol |
IUPAC Name |
4,8-dimethyl-12-(4-methylanilino)-8-azoniapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2(7),3,5,8,10,12,15,17,19-decaen-14-one;methyl sulfate |
InChI |
InChI=1S/C29H22N2O.CH4O4S/c1-17-8-11-19(12-9-17)30-23-13-15-25-28-26(22-16-18(2)10-14-24(22)31(25)3)20-6-4-5-7-21(20)29(32)27(23)28;1-5-6(2,3)4/h4-16H,1-3H3;1H3,(H,2,3,4) |
InChI Key |
WNIMWYLNYNFEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C4=C(C5=CC=CC=C5C3=O)C6=C(C=CC(=C6)C)[N+](=C4C=C2)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




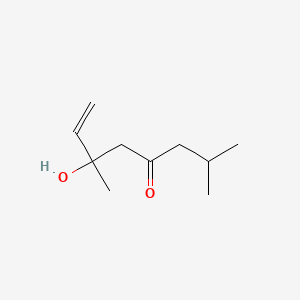

![Cuprate(2-), [4-(hydroxy-kappaO)-5-[[2-(oxo-kappaO)-1-[(phenylamino)carbonyl]propyl]azo-kappaN1]-1,3-benzenedisulfonato(4-)]-, disodium](/img/structure/B13767784.png)
![2-Methyl-2-[2-(morpholin-4-yl)ethyl]-2H-1,3-benzodioxol-5-amine--hydrogen chloride (1/2)](/img/structure/B13767791.png)
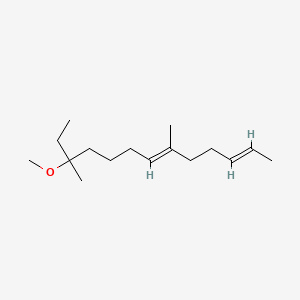
![[4-(dimethylcarbamoyloxy)-2-methylphenyl]-dimethylazanium;chloride](/img/structure/B13767803.png)

![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
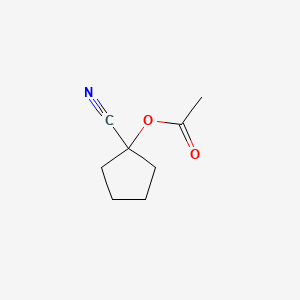
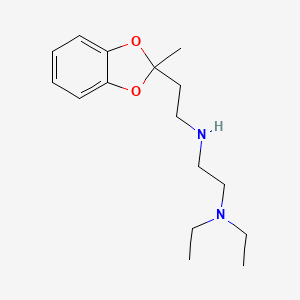
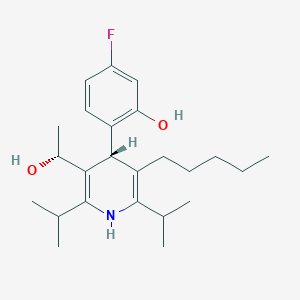
![Acetamide, N-[2-[[4-(4-morpholinyl)phenyl]azo]-6-benzothiazolyl]-](/img/structure/B13767844.png)
